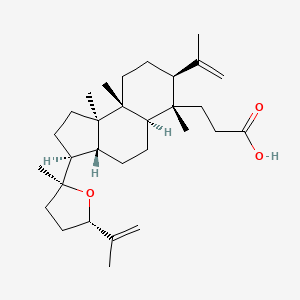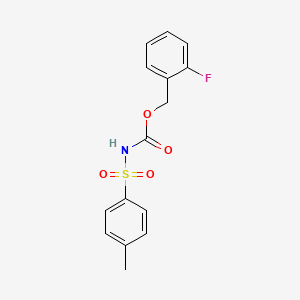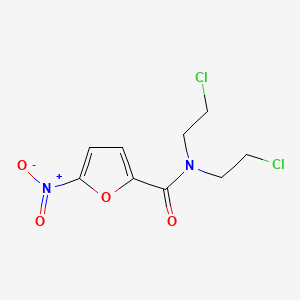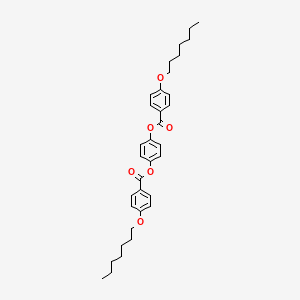
Richenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Richenoic acid, also known as 3-{(3S,3aR,5aR,6S,7S,9aR,9bR)-7-Isopropenyl-3-[(2S,5S)-5-isopropenyl-2-methyltetrahydro-2-furanyl]-6,9a,9b-trimethyldodecahydro-1H-cyclopenta[a]naphthalen-6-yl}propanoic acid, is an organic compound with the molecular formula C30H48O3 and a molecular weight of 456.7 g/mol . It is a colorless to light yellow solid with a pungent taste and is insoluble in water but soluble in organic solvents such as ethanol and acetone .
準備方法
Richenoic acid can be synthesized through various methods. One common approach involves the hydrolysis of castor oil, which is rich in hydroxylated fatty acids like ricinoleic acid . The preparation methods include:
Twitchell Process: This involves the use of sulfuric acid and a catalyst to hydrolyze castor oil.
Colgate-Emery Process: This method uses an alkaline catalyst to achieve hydrolysis.
Transesterification: This involves the reaction of castor oil with methanol in the presence of a catalyst.
Lipase-Catalyzed Hydrolysis: This green method uses the enzyme lipozyme TL IM to hydrolyze castor oil.
化学反応の分析
Richenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various catalysts
科学的研究の応用
Richenoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, including anticancer properties.
Industry: It is used in the production of soaps, lubricants, coatings, and other industrial products .
作用機序
The mechanism of action of richenoic acid involves its interaction with various molecular targets and pathways. It can activate cannabinoid receptors (CB1 and CB2) and transient receptor potential cation channel subfamily V member 1 (TRPV1), leading to various biological effects . These interactions can modulate neurotransmitter release, inflammation, and pain perception.
類似化合物との比較
Richenoic acid is similar to other compounds such as eichlerianic acid, methyl eichlerianate, shoreic acid, and aglinin A . These compounds share similar structural features but differ in their functional groups and physicochemical properties. This compound is unique due to its specific molecular structure and the presence of multiple functional groups, which contribute to its diverse biological activities.
特性
IUPAC Name |
3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S,5S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(2)21-11-17-29(7)25(27(21,5)15-14-26(31)32)10-9-22-23(12-16-28(22,29)6)30(8)18-13-24(33-30)20(3)4/h21-25H,1,3,9-18H2,2,4-8H3,(H,31,32)/t21-,22+,23-,24-,25+,27-,28+,29+,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROONGBAFVTVDKQ-RQKFYXNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(=C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(=C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





